molecular formula C9H11F2NO2 B13608679 (r)-2-Amino-2-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol

(r)-2-Amino-2-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol

Cat. No.: B13608679
M. Wt: 203.19 g/mol
InChI Key: HCCJJCHWZBQUKB-QMMMGPOBSA-N
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Description

®-2-Amino-2-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol is a chiral compound with significant interest in various scientific fields. It is characterized by the presence of an amino group, two fluorine atoms, and a methoxy group attached to a phenyl ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 3,5-difluoro-2-methoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.

    Amination: The resulting alcohol undergoes amination to introduce the amino group, often using reagents like ammonia or amines under specific conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalytic Hydrogenation: Using catalysts to facilitate the reduction process.

    Continuous Flow Reactors: For large-scale production, continuous flow reactors may be employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to remove the amino group or reduce the phenyl ring.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of deaminated or reduced phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-2-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its chiral nature makes it a candidate for studying enantiomer-specific interactions in biological systems.

Medicine

In medicine, ®-2-Amino-2-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific pathways or receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for developing new materials with specific characteristics.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The methoxy group can also contribute to the compound’s overall hydrophobicity and electronic properties, affecting its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol: Similar structure but with chlorine atoms instead of fluorine.

    ®-2-Amino-2-(3,5-difluoro-2-ethoxyphenyl)ethan-1-ol: Similar structure but with an ethoxy group instead of a methoxy group.

    ®-2-Amino-2-(3,5-difluoro-2-hydroxyphenyl)ethan-1-ol: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

The presence of fluorine atoms in ®-2-Amino-2-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol imparts unique properties such as increased metabolic stability and altered electronic characteristics. These properties can enhance the compound’s binding affinity and specificity for certain molecular targets, making it distinct from its analogs.

Properties

Molecular Formula

C9H11F2NO2

Molecular Weight

203.19 g/mol

IUPAC Name

(2R)-2-amino-2-(3,5-difluoro-2-methoxyphenyl)ethanol

InChI

InChI=1S/C9H11F2NO2/c1-14-9-6(8(12)4-13)2-5(10)3-7(9)11/h2-3,8,13H,4,12H2,1H3/t8-/m0/s1

InChI Key

HCCJJCHWZBQUKB-QMMMGPOBSA-N

Isomeric SMILES

COC1=C(C=C(C=C1F)F)[C@H](CO)N

Canonical SMILES

COC1=C(C=C(C=C1F)F)C(CO)N

Origin of Product

United States

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